4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide

Catalog No.
S3026583
CAS No.
328118-32-7
M.F
C31H30N2O4
M. Wt
494.591
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl...

CAS Number

328118-32-7

Product Name

4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide

IUPAC Name

4-ethoxy-N-[4-[[4-[(4-ethoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide

Molecular Formula

C31H30N2O4

Molecular Weight

494.591

InChI

InChI=1S/C31H30N2O4/c1-3-36-28-17-9-24(10-18-28)30(34)32-26-13-5-22(6-14-26)21-23-7-15-27(16-8-23)33-31(35)25-11-19-29(20-12-25)37-4-2/h5-20H,3-4,21H2,1-2H3,(H,32,34)(H,33,35)

InChI Key

SFJLQZXWAAWKRR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OCC

solubility

not available

4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes an ethoxy group and a benzamide moiety. The compound’s full chemical name reflects its intricate arrangement of functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C25H30N2O3C_{25}H_{30}N_{2}O_{3} and it has a CAS number of 328118-32-7. The compound's structure features multiple aromatic rings, which contribute to its potential biological activity.

  • Since the specific compound is unknown, information on its mechanism of action might be limited.
  • Search for scientific publications investigating similar compounds to see if there are any known mechanisms of action you can reference [2, 3].
  • Due to the lack of specific information, it is best to assume this compound has unknown hazards.
  • Always handle unknown compounds with caution and proper personal protective equipment (PPE).

Remember

When conducting your research, pay close attention to the credibility of the sources and the date of publication [6].

Here are some resources that can be helpful in your research:

The chemical reactivity of 4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide can be analyzed through various types of reactions:

  • Substitution Reactions: The presence of the benzamide group allows for electrophilic aromatic substitution, where electrophiles can react with the aromatic rings.
  • Reduction and Oxidation: The compound can undergo reduction reactions, potentially yielding amines, or oxidation reactions, leading to the formation of ketones or aldehydes depending on the specific conditions used.
  • Coupling Reactions: Given its structure, it may also participate in coupling reactions to form more complex molecules.

Common reagents for these reactions include lithium aluminum hydride for reductions and potassium permanganate for oxidations.

Research into the biological activity of 4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide suggests potential therapeutic applications. Compounds with similar structures have been studied for their effects on various biological targets, including:

  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Properties: The compound may interact with inflammatory pathways, providing a basis for anti-inflammatory drug development.
  • Enzyme Inhibition: It could act as an inhibitor for specific enzymes involved in disease processes.

The synthesis of 4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Ethoxy Group: This can be achieved through alkylation reactions using ethyl iodide or similar reagents.
  • Benzamide Formation: The benzamide moiety can be synthesized by reacting an appropriate amine with a carboxylic acid derivative.
  • Coupling Reactions: Final assembly of the compound may involve coupling reactions between different aromatic precursors.

These methods require careful control of reaction conditions to optimize yield and purity.

The applications of 4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide span several fields:

  • Pharmaceutical Development: Due to its potential biological activities, it is investigated as a lead compound for drug development targeting cancer and inflammatory diseases.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Material Science: The compound may also find utility in developing new materials due to its unique properties.

Interaction studies involving 4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide focus on its binding affinity to various biological targets. These studies typically assess:

  • Protein-Ligand Interactions: Evaluating how the compound interacts with proteins or enzymes involved in disease mechanisms.
  • Receptor Binding Studies: Understanding its affinity for specific receptors can help elucidate its mechanism of action and therapeutic potential.

Such studies are crucial in determining the efficacy and safety profile of the compound.

Several compounds share structural similarities with 4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide, including:

  • 2-ethoxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide
  • 4-ethoxy-N-methyl-N-phenylbenzamide
  • N-[2-(dimethylamino)-1-(3-pyridyl)-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]urea

Uniqueness

The uniqueness of 4-ethoxy-N-(4-{[4-(4-ethoxybenzamido)phenyl]methyl}phenyl)benzamide lies in its specific arrangement of ethoxy and benzamide groups, which may impart distinct electronic properties and influence its reactivity and biological activity compared to similar compounds. This structural configuration potentially enhances its selectivity for biological targets, making it a valuable candidate in drug discovery efforts.

XLogP3

6.2

Dates

Last modified: 08-17-2023

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